Regioselectivity in Friedel-Crafts Alkylation: 3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole vs. Ethyl and Isopropyl Analogs
Friedel-Crafts tert-butylation of 1-(phenylsulfonyl)pyrrole yields 3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole as a single regioisomer, whereas ethylation and isopropylation under identical conditions give mixtures of 2- and 3-substituted products [1].
| Evidence Dimension | Regioselectivity of Friedel-Crafts alkylation |
|---|---|
| Target Compound Data | Single regioisomer (3-substituted) |
| Comparator Or Baseline | Ethylation and isopropylation: mixtures of 2- and 3-substituted products |
| Quantified Difference | Exclusive 3-substitution vs. mixtures |
| Conditions | Friedel-Crafts alkylation of 1-(phenylsulfonyl)pyrrole |
Why This Matters
Procurement of the tert-butyl derivative ensures a clean, high-yielding route to 3-alkylpyrroles, whereas alternative alkyl groups lead to complex mixtures requiring extensive purification and reducing overall yield.
- [1] Anderson, H. J.; Loader, C. E.; Xu, R. X.; Lê, N.; Gogan, N. J.; McDonald, R.; Edwards, L. G. Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Can. J. Chem. 1985, 63 (4), 896-902. View Source
